ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d]oxazole moiety, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the benzo[d]oxazole ring, the sulfonylation of the phenyl group, and the coupling with piperazine-1-carboxylate. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety and the sulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic moieties or functional groups.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLZXZJJAIBIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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